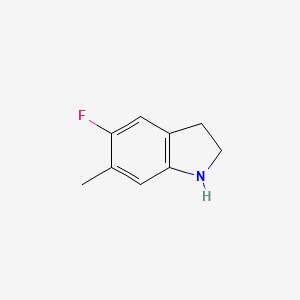

5-Fluoro-6-methylindoline

CAS No.:

Cat. No.: VC16003437

Molecular Formula: C9H10FN

Molecular Weight: 151.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10FN |

|---|---|

| Molecular Weight | 151.18 g/mol |

| IUPAC Name | 5-fluoro-6-methyl-2,3-dihydro-1H-indole |

| Standard InChI | InChI=1S/C9H10FN/c1-6-4-9-7(2-3-11-9)5-8(6)10/h4-5,11H,2-3H2,1H3 |

| Standard InChI Key | ZEVBZJUMEBHTBG-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(CCN2)C=C1F |

Introduction

Structural and Electronic Characteristics of 5-Fluoro-6-methylindoline

Molecular Architecture

The indoline scaffold consists of a benzene ring fused to a five-membered nitrogen-containing ring (pyrrolidine). In 5-fluoro-6-methylindoline:

-

Fluorine at position 5 introduces strong electron-withdrawing effects, polarizing the aromatic π-system.

-

Methyl at position 6 provides steric bulk and modest electron donation via hyperconjugation.

The nonplanar geometry of the saturated pyrrolidine ring reduces conjugation compared to indole, altering electronic transitions and redox behavior .

Table 1: Predicted Physicochemical Properties of 5-Fluoro-6-methylindoline

Spectroscopic Signatures

-

NMR:

-

¹H NMR: Deshielding of H-4 and H-7 protons due to fluorine’s inductive effect. Methyl protons at δ ~2.3 ppm (singlet).

-

¹³C NMR: C-5 (C-F) at δ ~160 ppm (d, J = 250 Hz); C-6 (CH3) at δ ~20 ppm.

-

Synthetic Strategies for 5-Fluoro-6-methylindoline

Retrosynthetic Analysis

Two primary routes are plausible:

-

Fischer Indole Synthesis: Condensation of 4-fluoro-5-methylphenylhydrazine with a ketone (e.g., acetone), followed by cyclization under acidic conditions .

-

Direct Functionalization of Indoline: Sequential electrophilic substitution introducing fluorine and methyl groups.

Stepwise Synthesis via Fischer Indole Approach

-

Preparation of 4-Fluoro-5-methylaniline:

-

Nitration of 3-fluorotoluene, followed by reduction (Fe/HCl).

-

-

Hydrazine Formation:

-

Diazotization of 4-fluoro-5-methylaniline with NaNO₂/HCl, then reduction with SnCl₂.

-

-

Cyclization:

-

Reaction with levulinic acid (or equivalent ketone) in polyphosphoric acid yields 5-fluoro-6-methylindoline.

-

Challenges:

-

Regioselectivity: Competing substitution at adjacent positions requires careful control of reaction conditions.

-

Purification: Column chromatography with silica gel or alumina is critical due to similar polarities of byproducts .

Physicochemical and Reactivity Profiles

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (<1 mg/mL).

-

Photostability: Fluorine’s high electronegativity reduces susceptibility to UV-induced degradation compared to non-fluorinated indolines .

Reactivity in Electrophilic Substitution

-

Directed Ortho-Metalation: The fluorine atom directs lithiation to the 4-position, enabling functionalization (e.g., bromination).

-

Nucleophilic Aromatic Substitution: Limited due to fluorine’s strong σ-withdrawal but feasible under forcing conditions (e.g., NH3 at 200°C).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume